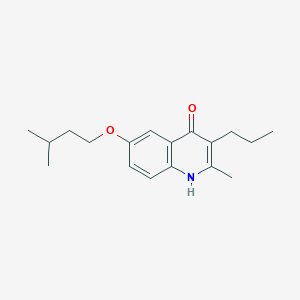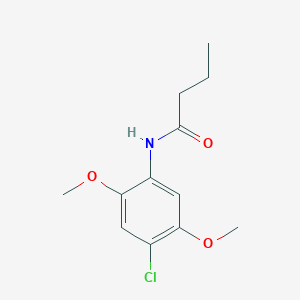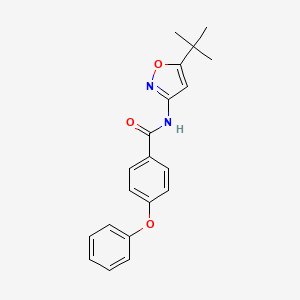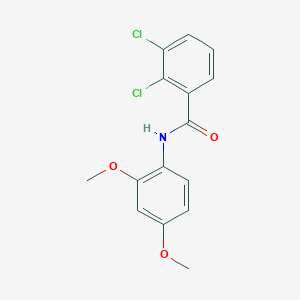![molecular formula C14H17NO5S B5715114 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)
4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid, also known as ETC-1002, is a novel small molecule drug candidate that has been developed for the treatment of cardiovascular diseases. It has shown promising results in preclinical and clinical studies, and has the potential to become a new therapy for patients with high cholesterol levels and other related conditions.
Mécanisme D'action
The mechanism of action of 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid involves the inhibition of ATP citrate lyase, an enzyme that plays a key role in the synthesis of cholesterol and fatty acids in the liver. By inhibiting this enzyme, 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid reduces the production of LDL cholesterol and triglycerides, which are major risk factors for cardiovascular diseases. It also activates AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates lipid and glucose metabolism, and has anti-inflammatory and antioxidant properties that may help prevent the progression of atherosclerosis.
Biochemical and physiological effects:
4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid has been shown to reduce LDL cholesterol levels by up to 30% in clinical trials, without affecting HDL cholesterol levels or causing significant side effects. It also has anti-inflammatory and antioxidant properties that may help prevent the progression of atherosclerosis and other related conditions. In addition, it has been shown to improve glucose metabolism and insulin sensitivity, and may have potential benefits for patients with type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid for lab experiments is its specificity for ATP citrate lyase, which makes it a useful tool for studying the role of this enzyme in cholesterol and fatty acid synthesis. It is also relatively easy to synthesize and has low toxicity, which makes it suitable for in vitro and in vivo studies. However, its mechanism of action is complex and involves multiple pathways, which may make it difficult to isolate its effects in some experiments.
Orientations Futures
There are several potential future directions for research on 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid. One area of interest is its potential use in combination with other drugs for the treatment of cardiovascular diseases. It may also have potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Further studies are needed to elucidate its mechanism of action and to determine optimal dosing and administration strategies. In addition, more research is needed to assess its long-term safety and efficacy in larger patient populations.
Méthodes De Synthèse
The synthesis of 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid involves a multi-step process that starts with the reaction of 2-acetylthiophene with ethyl bromoacetate to form ethyl 3-(2-acetylthiophen-3-yl)propanoate. This compound is then treated with methylmagnesium bromide and subsequently hydrolyzed to obtain the intermediate 3-(2-acetylthiophen-3-yl)propanoic acid. The final step involves the reaction of this intermediate with ethyl chloroformate and ammonia to yield 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid.
Applications De Recherche Scientifique
4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid has been extensively studied in preclinical and clinical trials for its potential use in the treatment of cardiovascular diseases such as hypercholesterolemia, atherosclerosis, and coronary artery disease. It has been shown to reduce LDL cholesterol levels by inhibiting ATP citrate lyase, an enzyme involved in the synthesis of cholesterol and fatty acids in the liver. It also has anti-inflammatory and antioxidant properties that may help prevent the progression of atherosclerosis and other related conditions.
Propriétés
IUPAC Name |
(E)-4-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-4-9-8(3)21-13(12(9)14(19)20-5-2)15-10(16)6-7-11(17)18/h6-7H,4-5H2,1-3H3,(H,15,16)(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSVKQDQWLWOPC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)/C=C/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)
![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)

![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)






